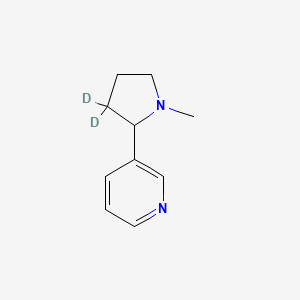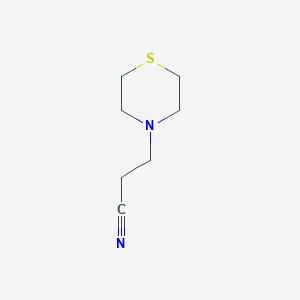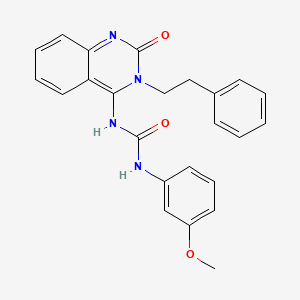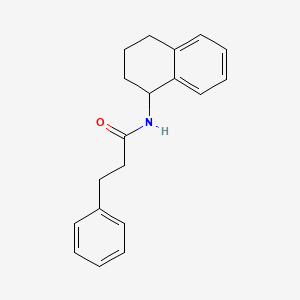
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is a compound with the molecular formula C10H12D2N2 and a molecular weight of 164.24 g/mol . This compound is a deuterated analog of nicotine, where two hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine typically involves the deuteration of 3-(1-methylpyrrolidin-2-yl)pyridine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As a deuterated analog, it is used in studies involving isotope effects and reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways and interactions of nicotine and its analogs in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of nicotine analogs.
Mechanism of Action
The mechanism of action of 3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, leading to the activation of ion channels and subsequent cellular responses. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, making it a valuable tool in studying the pharmacological effects of nicotine and its analogs .
Comparison with Similar Compounds
Similar Compounds
Nicotine: The parent compound, which has similar structural features but lacks deuterium atoms.
3-(1-methylpyrrolidin-2-yl)pyridine: A non-deuterated analog with similar chemical properties.
Deuterated Nicotine Analogs: Other deuterated derivatives of nicotine with varying degrees of deuteration
Uniqueness
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and altered pharmacokinetic properties. This makes it a valuable compound for scientific research, particularly in studies involving isotope effects and drug metabolism .
Properties
CAS No. |
1020719-66-7 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(3,3-dideuterio-1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i5D2 |
InChI Key |
SNICXCGAKADSCV-BFWBPSQCSA-N |
Isomeric SMILES |
[2H]C1(CCN(C1C2=CN=CC=C2)C)[2H] |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
![2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one](/img/structure/B14126689.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)
![10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-](/img/structure/B14126716.png)


![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14126739.png)

![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
